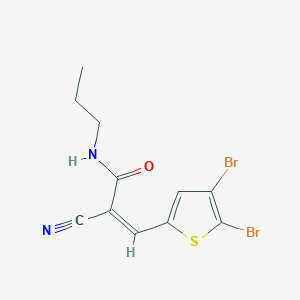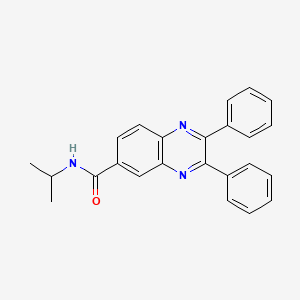
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide
描述
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide, also known as DBTA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
科学研究应用
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biological imaging. In materials science, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles. In drug discovery, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been investigated for its potential as a scaffold for the development of new therapeutics. In biological imaging, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been used as a fluorescent probe for the detection and imaging of biological molecules and structures.
作用机制
The mechanism of action of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in various cellular processes such as cell growth and differentiation. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has also been shown to modulate the activity of G protein-coupled receptors, which are involved in the regulation of various physiological functions such as neurotransmission and hormone secretion.
Biochemical and Physiological Effects:
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been shown to have various biochemical and physiological effects, depending on the context and concentration of the compound. In vitro studies have shown that 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide can inhibit cell growth and induce apoptosis in cancer cells. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has also been shown to modulate the activity of ion channels and transporters, which are involved in the regulation of various physiological functions such as neuronal signaling and muscle contraction. In vivo studies have shown that 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide can modulate the activity of certain neurotransmitters and hormones, which are involved in the regulation of various physiological functions such as mood and appetite.
实验室实验的优点和局限性
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and versatility as a building block for the synthesis of functional materials and therapeutics. However, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide, including the development of new synthetic methods for the production of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide and its derivatives, the investigation of the structure-activity relationships of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide and its analogs, and the exploration of the potential applications of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide in various fields such as drug discovery, materials science, and biological imaging. Additionally, the investigation of the potential toxicity and safety of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide in vivo is also an important direction for future research.
属性
IUPAC Name |
(Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)-N-propylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2OS/c1-2-3-15-11(16)7(6-14)4-8-5-9(12)10(13)17-8/h4-5H,2-3H2,1H3,(H,15,16)/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWWGSMWWZBLJI-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=C(S1)Br)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CC(=C(S1)Br)Br)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4701756.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4701761.png)
![1-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4701766.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4701774.png)
![5-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4701788.png)
![ethyl 2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4701796.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4701808.png)

![5-imino-2-(2-methylphenyl)-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701820.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4701828.png)
![3-[(3,4-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4701846.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4701850.png)
